Ethyl 2-(naphthalen-2-ylamino)propanoate
Description
Ethyl 2-(naphthalen-2-ylamino)propanoate is an ester derivative of propanoic acid featuring a naphthalene-2-ylamino substituent at the α-carbon (Figure 1). For example, triflate intermediates derived from naproxen (a naphthalene-based anti-inflammatory drug) have been used to synthesize similar compounds like 2-(6-ethyl-naphthalen-2-yl)propanoic acid . The esterification of such acids or nucleophilic substitution reactions involving naphthol derivatives (as in ) could theoretically yield the target compound.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-2-ylamino)propanoate |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)11(2)16-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,3H2,1-2H3 |
InChI Key |
IMKYFNUYIPBAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Fenoxaprop-ethyl (ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) and quizalofop-ethyl (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) are herbicides with phenoxy-benzoxazole/quinoxaline substituents (Figure 2). Key differences from the target compound include:
- Substituent Chemistry: Fenoxaprop-ethyl lacks the naphthalene-amino group but features a benzoxazole ring linked via an ether bond. This enhances lipophilicity, critical for plant membrane penetration .
- Applications : These compounds are optimized for herbicidal activity, unlike the uncharacterized target compound.
- Synthesis: Nucleophilic substitution of phenols with propargyl bromide () or chloro-quinoxaline intermediates is common .
Amino-Functionalized Propanoates in Pharmaceuticals
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a venlafaxine derivative with a methoxyphenyl and dimethylamino group (Figure 3). Comparisons include:
- Amino Group Placement: The dimethylamino group in this compound is at the β-position, whereas the target compound’s amino group is α to the ester.
- Solubility : The hydrochloride salt form enhances water solubility, unlike the neutral ethyl ester in the target compound .
- Biological Relevance: The methoxyphenyl group in the venlafaxine derivative contributes to serotonin-norepinephrine reuptake inhibition, suggesting that the naphthalene-amino group in the target compound may similarly influence bioactivity.
Propanoates in Polymer Chemistry
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP, ) is a reversible addition-fragmentation chain-transfer (RAFT) agent with a thiocarbonylthio group (Figure 4). Contrasts include:
Naphthalene-Containing Propanoic Acid Derivatives
2-(6-Ethyl-naphthalen-2-yl)propanoic acid () shares a naphthalene backbone but differs in functional groups:
Table 1: Comparative Analysis of this compound and Analogues
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